7-(2-乙氧基乙基)-1,3-二甲基-8-(哌啶-1-基甲基)-3,7-二氢-1H-嘧啶-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Bilastine and its related compounds has been described in several studies . The process involves the reaction of the benzimidazole intermediate with tosylated oxazole intermediate in the presence of sodium carbonate . This is followed by a reaction with 1-chloro-2-ethoxyethane to provide oxazole protected Bilastine . The oxazole ring is then cleaved by treating it with 3N HCl to provide Bilastine .Molecular Structure Analysis
The molecular structure of Bilastine, a compound related to the one , is described in several sources . It is a complex structure that includes a benzimidazole ring and a piperidine ring, among other functional groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bilastine have been described in detail in the literature . These reactions involve several steps, including the formation of an intermediate compound with an oxazole group and the subsequent cleavage of this group .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been described in the literature . For example, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride, a compound related to the one , has a molecular weight of 309.84 .科学研究应用
结构和化学分析
研究详细阐述了类似于“7-(2-乙氧基乙基)-1,3-二甲基-8-(哌啶-1-基甲基)-3,7-二氢-1H-嘌呤-2,6-二酮”的化合物的结构特征。例如,对 8-苄基氨基-7-{2-羟基-3-[4-(2-羟乙基)-1-哌嗪基]丙基}茶碱的研究描述了嘌呤系统中稠合环的典型几何形状和各种取代基的构象,突出了这些结构特征对化合物化学行为的重要性 (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995)。
合成和衍生物
研究了与密切相关的结构的 8-烷基氨基衍生物的合成方法和心血管活性,表明某些类似物显示出强大的预防性抗心律失常活性和降压活性。本研究强调了获得这些衍生物的合成途径并评估其生物活性,为开发治疗剂的进一步研究奠定了基础 (Chłoń-Rzepa 等,2004)。
药理学评价
另一项研究重点关注嘌呤-2,6-二酮的 8-氨基烷基衍生物,具有各种取代基,研究了它们对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力和药理学评价。该研究重点介绍了这些化合物的潜在精神活性,有助于了解它们与血清素受体的相互作用及其对治疗精神疾病的影响 (Chłoń-Rzepa 等,2013)。
抗哮喘潜力
包括 1,3-二甲基-7-[2-(哌嗪-1-基)乙酰基]-2,3,6,7-四氢-1H-嘌呤-2,6-二酮衍生物在内的黄嘌呤衍生物的开发,用于抗哮喘活性,展示了探索这些化合物的血管扩张和磷酸二酯酶 3 抑制剂的作用。本研究概述了这些化合物的合成、表征和评价,确定了与标准治疗相比具有显着活性的衍生物 (Bhatia 等,2016)。
作用机制
属性
IUPAC Name |
7-(2-ethoxyethyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-4-25-11-10-22-13(12-21-8-6-5-7-9-21)18-15-14(22)16(23)20(3)17(24)19(15)2/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOVTWKJRKTBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。